2-(3-Chloro-4-fluorophenoxy)aniline
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Overview
Description
2-(3-Chloro-4-fluorophenoxy)aniline is an organic compound with the molecular formula C12H9ClFNO It is a derivative of aniline, where the aniline ring is substituted with a 3-chloro-4-fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-Chloro-4-fluorophenoxy)aniline typically involves the reaction of 3-chloro-4-fluoronitrobenzene with aniline. The process can be summarized as follows:
Reduction of 3-chloro-4-fluoronitrobenzene: This step involves the reduction of 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline.
Nucleophilic Substitution: The 3-chloro-4-fluoroaniline is then reacted with phenol in the presence of a base, such as potassium carbonate, to form this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluorophenoxy)aniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can undergo halogenation, sulfonation, and nitration reactions due to the presence of the aromatic ring.
Nucleophilic Substitution: The aniline group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Sulfonation: Sulfuric acid or oleum.
Nitration: Nitric acid and sulfuric acid mixture.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst like palladium on carbon.
Major Products Formed
Halogenation: Formation of halogenated derivatives.
Sulfonation: Formation of sulfonated derivatives.
Nitration: Formation of nitro derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines or other reduced products.
Scientific Research Applications
2-(3-Chloro-4-fluorophenoxy)aniline has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Agrochemicals: The compound is used in the synthesis of herbicides and pesticides.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-fluorophenoxy)aniline depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroaniline: A precursor in the synthesis of 2-(3-Chloro-4-fluorophenoxy)aniline.
4-Chloro-3-fluoroaniline: Another isomer with similar properties.
2-(4-Chloro-3-fluorophenoxy)aniline: A structural isomer with different substitution patterns.
Uniqueness
This compound is unique due to the specific positioning of the chloro and fluoro groups on the phenoxy ring, which can influence its reactivity and interactions with biological targets. This unique structure can lead to distinct pharmacological and chemical properties compared to its isomers .
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-9-7-8(5-6-10(9)14)16-12-4-2-1-3-11(12)15/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRALWLOWECKQMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277876 |
Source
|
Record name | 2-(3-Chloro-4-fluorophenoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946714-38-1 |
Source
|
Record name | 2-(3-Chloro-4-fluorophenoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946714-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Chloro-4-fluorophenoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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